Sigma-2 Receptor Preferential Binding: 10.8-Fold Selectivity Over Sigma-1 Versus Haloperidol's Inverse 7.6-Fold Sigma-1 Preference
The target compound displays a sigma-2-preferring binding profile (sigma-1 Ki = 248 nM; sigma-2 Ki = 23 nM) that is qualitatively opposite to the reference sigma ligand haloperidol (sigma-1 Ki = 1.7 nM; sigma-2 Ki = 13 nM). While haloperidol exhibits approximately 7.6-fold selectivity for sigma-1 over sigma-2, the target compound shows approximately 10.8-fold selectivity for sigma-2 over sigma-1 [1][2]. This represents a complete inversion of subtype preference, making the compound a sigma-2-biased starting scaffold rather than a sigma-1-biased one. Additionally, haloperidol binds dopamine D2 receptors with equal affinity to sigma receptors (Ki = 2.8 nM), whereas the target compound, based on class SAR, is expected to have significantly lower dopaminergic liability due to the absence of the butyrophenone pharmacophore [3].
| Evidence Dimension | Sigma receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Sigma-1 Ki = 248 nM; Sigma-2 Ki = 23 nM; Sigma-2/Sigma-1 selectivity ratio = 0.093 (10.8-fold sigma-2 preference) |
| Comparator Or Baseline | Haloperidol: Sigma-1 Ki = 1.7 nM; Sigma-2 Ki = 13 nM; Sigma-2/Sigma-1 selectivity ratio = 7.6 (sigma-1 preference). Haloperidol D2 Ki = 2.8 nM (equal to sigma). |
| Quantified Difference | Qualitative inversion of subtype preference: target compound favors sigma-2 by 10.8-fold; haloperidol favors sigma-1 by 7.6-fold. Haloperidol is ~146-fold more potent at sigma-1 but non-selective across sigma and D2 targets. |
| Conditions | Target compound: sigma-1 (human) and sigma-2 (human) inhibition constant (Ki) from BindingDB/ChEMBL. Haloperidol: sigma-1 (rat brain homogenate, [3H](+)-pentazocine), sigma-2 (PC12 cells, [3H]DTG), D2 from striatal membranes. |
Why This Matters
Sigma-2 receptor ligands are under investigation as tumor imaging agents and antiproliferative therapeutics due to sigma-2 overexpression in cancer cells; a sigma-2-biased starting scaffold distinct from the classical sigma-1-preferring haloperidol chemotype enables cleaner pharmacological tool development.
- [1] BindingDB, Entry BDBM50604968 (ChEMBL CHEMBL5190189). Affinity Data: Sigma-1 Ki = 248 nM (human), Sigma-2 Ki = 23 nM (human). View Source
- [2] PMC3490055, Table 3. Affinities Ki (nM) in rat brain homogenate (sigma-1) and PC12 cells (sigma-2). Haloperidol: sigma-1 Ki = 1.7 nM, sigma-2 Ki = 13 nM, sigma-2/sigma-1 ratio = 8. View Source
- [3] Bowen WD, Moses EL, Tolentino PJ, Walker JM. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Eur J Pharmacol. 1990;177:111-8. View Source
